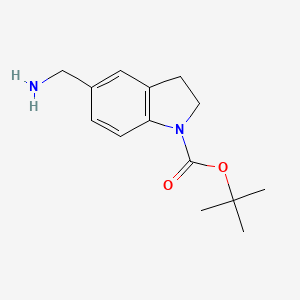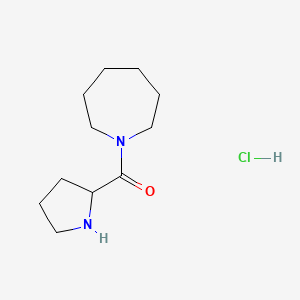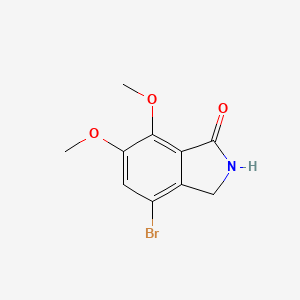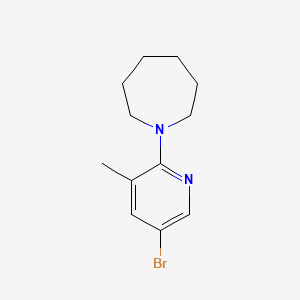![molecular formula C10H25Cl2N3O B1441133 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride CAS No. 1236263-48-1](/img/structure/B1441133.png)
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride
Vue d'ensemble
Description
This compound is a derivative of dimethylaminopropylamine, which is a diamine used in the preparation of some surfactants . It contains an amide group, which might be involved in its reactivity or biological activity.
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, dimethylaminopropylamine, a related compound, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields dimethylaminopropylamine .Applications De Recherche Scientifique
Aminostigmine as an Anticholinesterase Drug
The compound has been studied for its potential as an anticholinesterase drug, named "aminostigmine." Developed through collaborative efforts, aminostigmine has undergone preliminary clinical testing, indicating its application in medical research and potential therapeutic uses (Prozorovskii et al., 2004).
Antioxidant Activity in Ammonium Salts
Research has been conducted on the synthesis of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride and its derivatives, demonstrating significant inhibitory activity against superoxide generation in both liver and tumor tissues in rats. This highlights its potential in antioxidant applications (Кушнир et al., 2015).
Complex Molecular Synthesis
The compound has been instrumental in the synthesis of complex molecular structures, such as N-substituted N'-methylanthranilic amides and 3-substituted 5,6-benzo-1-methyl-1,3,2-diazaphosphorinane-4-one derivatives. These studies suggest its versatility in chemical synthesis and potential for creating novel compounds (Sonnenburg et al., 1994).
Development of Antidepressant Agents
Investigations into the analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide have led to the identification of several potential antidepressant agents. This research underscores the compound's role in neuropsychopharmacology and its contribution to developing new therapeutic agents (Clark et al., 1979).
Polymer Chemistry Applications
The compound has been used in polymer chemistry, particularly in the synthesis of poly(N-propargylamides). Studies have demonstrated its ability to form stereoregular structures and interact with chiral alcohols and terpenes, leading to induced helical conformations. This highlights its potential in materials science and engineering applications (Tabei et al., 2003).
Propriétés
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O.2ClH/c1-8(2)9(11)10(14)12-6-5-7-13(3)4;;/h8-9H,5-7,11H2,1-4H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYCGJMLPQDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)






